molecular formula C16H18N2O2S B3875377 N-(oxolan-2-ylmethyl)-2-(quinolin-8-ylsulfanyl)acetamide

N-(oxolan-2-ylmethyl)-2-(quinolin-8-ylsulfanyl)acetamide

Cat. No.: B3875377
M. Wt: 302.4 g/mol
InChI Key: QNBGPURUPXRMHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(oxolan-2-ylmethyl)-2-(quinolin-8-ylsulfanyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxolan-2-ylmethyl)-2-(quinolin-8-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-(quinolin-8-ylsulfanyl)acetic acid with oxolane-2-methanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane under inert atmosphere conditions to prevent moisture interference.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(oxolan-2-ylmethyl)-2-(quinolin-8-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-(oxolan-2-ylmethyl)-2-(quinolin-8-ylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of N-(oxolan-2-ylmethyl)-2-(quinolin-8-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The sulfanylacetamide group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but these interactions contribute to the compound’s observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-2-(quinolin-8-ylsulfanyl)acetamide
  • N-(2-methoxyethyl)-2-(quinolin-8-ylsulfanyl)acetamide
  • N-(2-ethoxyethyl)-2-(quinolin-8-ylsulfanyl)acetamide

Uniqueness

N-(oxolan-2-ylmethyl)-2-(quinolin-8-ylsulfanyl)acetamide stands out due to the presence of the oxolane ring, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for further research and development.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-quinolin-8-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c19-15(18-10-13-6-3-9-20-13)11-21-14-7-1-4-12-5-2-8-17-16(12)14/h1-2,4-5,7-8,13H,3,6,9-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBGPURUPXRMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(oxolan-2-ylmethyl)-2-(quinolin-8-ylsulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(oxolan-2-ylmethyl)-2-(quinolin-8-ylsulfanyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(oxolan-2-ylmethyl)-2-(quinolin-8-ylsulfanyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(oxolan-2-ylmethyl)-2-(quinolin-8-ylsulfanyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(oxolan-2-ylmethyl)-2-(quinolin-8-ylsulfanyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(oxolan-2-ylmethyl)-2-(quinolin-8-ylsulfanyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.